N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester
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Description
“N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester” is a reagent used in the preparation of therapeutic agents . It is a stable isotope-labeled compound, which allows researchers to study metabolic pathways in vivo in a safe manner . It is also used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food .
Molecular Structure Analysis
The molecular formula of “N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester” is C18H19D9N2O3 . The molecular weight is 329.48 .Physical And Chemical Properties Analysis
“N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester” is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal . The purity, as determined by HPLC, is greater than 98.0% . The melting point is 182 degrees Celsius (dec.) .Future Directions
“N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester” has potential applications in various fields. It can be used in metabolic research, environmental studies, clinical diagnostics, and organic chemistry . Its use as a reagent in the preparation of therapeutic agents suggests potential applications in pharmaceutical development .
properties
IUPAC Name |
benzyl (2S)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoylamino]-3,3-dimethylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-17(2,3)14(19-16(22)20-18(4,5)6)15(21)23-12-13-10-8-7-9-11-13/h7-11,14H,12H2,1-6H3,(H2,19,20,22)/t14-/m1/s1/i4D3,5D3,6D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJNNOVHPJIYJK-HJKNYWFBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OCC1=CC=CC=C1)NC(=O)NC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)N[C@H](C(=O)OCC1=CC=CC=C1)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester |
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